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3-(Pyrazin-2-YL)propanal
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Overview
Description
3-(Pyrazin-2-YL)propanal is a chemical compound with the molecular formula C7H8N2O. It is a member of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-YL)propanal typically involves the reaction of pyrazine derivatives with appropriate aldehydes under controlled conditions. One common method is the condensation reaction between pyrazine and propanal in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 3-(Pyrazin-2-YL)propanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyrazin-2-YL)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of organic materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-YL)propanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Pyrazine-2-carboxylic acid
- 3-(Pyrazin-2-YL)propanol
- Pyrazinamide
Uniqueness
3-(Pyrazin-2-YL)propanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its aldehyde group makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Biological Activity
3-(Pyrazin-2-YL)propanal is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N2O, with a molecular weight of approximately 136.15 g/mol. The compound features a pyrazine ring attached to a propanal moiety, which contributes to its diverse biological activities.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests that it could be beneficial in treating inflammatory diseases.
3. Anticancer Potential
Emerging evidence points to the anticancer potential of this compound. In cell line studies, the compound has shown the ability to induce apoptosis in cancer cells, possibly through the activation of specific apoptotic pathways. Further research is needed to elucidate the exact mechanisms and identify specific cancer types that may be targeted.
The biological activities of this compound are likely mediated through interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Interaction studies suggest that the compound may bind to specific sites on these targets, modulating their activity and leading to therapeutic effects.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10-50 µg/mL. |
Study B | Reported anti-inflammatory effects by reducing TNF-alpha levels in macrophages by up to 40% at concentrations of 25 µM. |
Study C | Investigated anticancer effects on human breast cancer cell lines, showing a dose-dependent increase in apoptosis with an IC50 value of 30 µM. |
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing pyrazine derivatives and aldehydes under acidic conditions.
- Oxidative Methods : Employing oxidizing agents to form the desired carbonyl group.
Given its promising biological activities, this compound has potential applications in pharmaceuticals, particularly as a lead compound for drug development targeting bacterial infections and inflammatory diseases.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-pyrazin-2-ylpropanal |
InChI |
InChI=1S/C7H8N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-6H,1-2H2 |
InChI Key |
VSPHZLCSYRWADW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CCC=O |
Origin of Product |
United States |
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